2-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide
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Overview
Description
2-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 2-position, a fluorophenyl group at the N-position, and a carboxamide group at the 3-position of the pyridine ring. Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 2-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Amidation Reaction: The brominated pyridine is then subjected to an amidation reaction with 2-fluoroaniline. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups present on the pyridine ring or the fluorophenyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or aryl-alkene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl or aryl-alkene compounds.
Scientific Research Applications
2-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents. Its derivatives may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Chemical Biology: The compound can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activities.
Agricultural Chemistry: The compound and its derivatives may be explored for their potential use as agrochemicals, such as herbicides or insecticides.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide depends on its specific application and target. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or ion channels, to exert its biological effects. The presence of the bromine and fluorophenyl groups can enhance the compound’s binding affinity and selectivity towards its target.
For example, in anticancer research, the compound may inhibit specific kinases or signaling pathways involved in cell proliferation and survival. In antimicrobial research, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
Comparison with Similar Compounds
2-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
2-chloro-N-(2-fluorophenyl)pyridine-3-carboxamide: This compound has a chlorine atom instead of a bromine atom at the 2-position. The substitution of chlorine for bromine can affect the compound’s reactivity and biological activity.
2-bromo-N-(2-chlorophenyl)pyridine-3-carboxamide: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring. The presence of chlorine can influence the compound’s electronic properties and interactions with molecular targets.
2-bromo-N-(2-methylphenyl)pyridine-3-carboxamide: This compound has a methyl group instead of a fluorine atom on the phenyl ring. The methyl group can affect the compound’s hydrophobicity and binding interactions.
The uniqueness of this compound lies in the combination of the bromine and fluorophenyl groups, which can enhance its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFN2O/c13-11-8(4-3-7-15-11)12(17)16-10-6-2-1-5-9(10)14/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOWXALHRUZKHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N=CC=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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